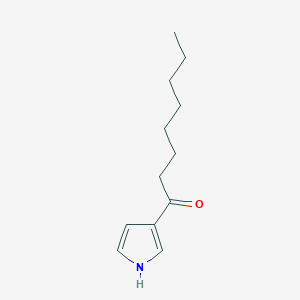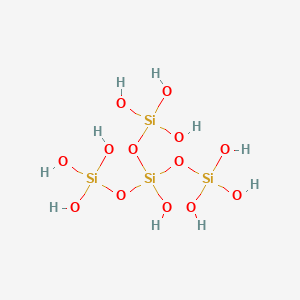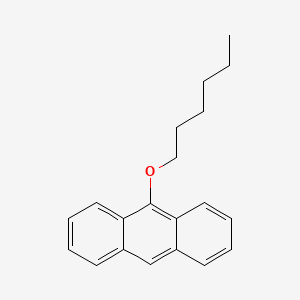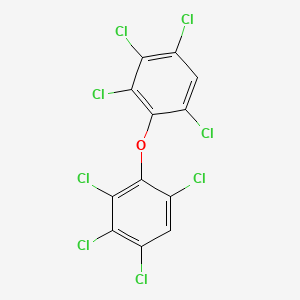
1,1'-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is an organic compound characterized by its unique structure, which includes two 2,4,5-trimethylbenzene groups connected by an ethene-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethene derivatives under specific conditions. One common method is the use of a condensation reaction, where the starting materials are heated in the presence of a catalyst to facilitate the formation of the ethene-1,2-diyl bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene-1,2-diyl bridge to an ethane-1,2-diyl bridge.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance polymers and advanced materials due to its rigid structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,4,5-trimethylbenzene): Similar structure but with an ethane-1,2-diyl bridge instead of an ethene-1,2-diyl bridge.
1,1’-(Ethene-1,2-diyl)bis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions on the benzene rings.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups and the presence of the ethene-1,2-diyl bridge, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
113459-88-4 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h7-12H,1-6H3 |
InChI Key |
NEHLFMOCDWNWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC2=C(C=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)

![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)


![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)


![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)



